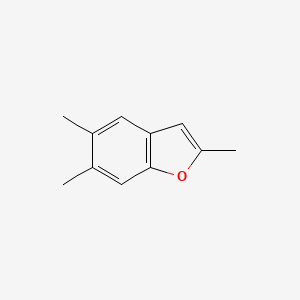

2,5,6-Trimethyl-1-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5,6-trimethyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-4-10-6-9(3)12-11(10)5-8(7)2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRMYXDOAGNTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669355 | |

| Record name | 2,5,6-Trimethyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92016-80-3 | |

| Record name | 2,5,6-Trimethyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5,6 Trimethyl 1 Benzofuran and Analogues

Strategies for Benzofuran (B130515) Core Construction

The formation of the benzofuran nucleus is a critical step in the synthesis of 2,5,6-trimethyl-1-benzofuran. Numerous synthetic strategies have been developed to achieve this, ranging from historical name reactions to contemporary transition metal-catalyzed processes.

Classical and Contemporary Approaches to Benzofuran Synthesis

The synthesis of benzofurans has a rich history, with several foundational methods still in use today, alongside more recently developed, highly efficient catalytic systems. nih.govjocpr.com

The Perkin reaction, first reported in 1870, represents one of the earliest methods for synthesizing benzofurans. nih.govjocpr.com This reaction typically involves the base-catalyzed condensation of a salicylaldehyde (B1680747) with an α-haloacetic acid to form a coumarin, which can then be rearranged to a benzofuran. wikipedia.orgnih.gov A common variant involves the reaction of a 3-halocoumarin with a base, which induces a ring contraction to yield a benzofuran-2-carboxylic acid. wikipedia.orgnih.gov This intermediate can then be decarboxylated to afford the benzofuran core. youtube.com Microwave-assisted Perkin rearrangements have been shown to significantly reduce reaction times and improve yields of benzofuran-2-carboxylic acids. nih.gov

The McMurry reaction, a reductive coupling of two carbonyl groups using a low-valent titanium species, offers another route to benzofurans. jocpr.comwikipedia.org This reaction can be applied intramolecularly to ketoesters derived from the acylation of o-hydroxyacetophenones to yield benzofurans. jocpr.com The low-valent titanium, often generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc powder or lithium aluminum hydride, is highly oxophilic and effectively deoxygenates the carbonyl groups to form the alkene functionality within the furan (B31954) ring. jocpr.comwikipedia.orgyoutube.com This method is particularly useful for synthesizing hindered benzofurans. youtube.com A two-step strategy involving a selective cross-McMurry coupling of salicylaldehydes with aromatic aldehydes followed by oxidative cyclization of the resulting o-vinylphenols has also been developed for the synthesis of 2-arylbenzofurans. alfa-chemistry.com

Modern synthetic chemistry has increasingly focused on the development of one-pot reactions to improve efficiency and reduce waste. Several one-pot methodologies for benzofuran synthesis have been reported. nih.govjocpr.com These often involve the reaction of phenols with various coupling partners. For instance, a one-pot synthesis of 2,3-disubstituted benzofurans can be achieved from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions. nih.gov Another approach involves the reaction of 2-fluorobenzonitriles with substituted alcohols at room temperature in a transition-metal-free process. mdpi.com One-pot protocols for preparing substituted benzofurans from halogenated phenols have also been successfully developed. researchgate.net Furthermore, the reaction of benzoquinones with cyclohexanones or even with itself under acidic conditions can lead to the one-pot formation of benzofuran structures. dtu.dk

Transition metal catalysis has become a cornerstone of modern organic synthesis, and the construction of the benzofuran ring is no exception. acs.org Palladium-, copper-, and rhodium-based catalysts are frequently employed. acs.orgnih.gov

The Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for benzofuran synthesis. nih.gov Typically, a 2-halophenol is coupled with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. nih.govacs.org This can be performed as a one-pot, two-step process. acs.org The use of both palladium and copper catalysts in the Sonogashira reaction of terminal alkynes with iodophenols has been shown to be effective. nih.govacs.org

The Suzuki coupling , another palladium-catalyzed reaction, couples an organoboron compound with an organohalide. libretexts.org This reaction is highly versatile for creating carbon-carbon bonds and has been applied to the synthesis of benzofuran derivatives. acs.orgnih.govnih.gov For example, 2-(4-bromophenyl)benzofuran (B12281498) can undergo Suzuki cross-coupling with various arylboronic acids to produce a range of 2-arylbenzofuran derivatives. nih.gov Regioselective Suzuki-Miyaura cross-coupling reactions of dibromo- and tribromobenzofurans have also been reported. unideb.hu

Table 1: Comparison of Key Synthetic Methodologies for the Benzofuran Core

| Methodology | Key Reactants | Catalyst/Reagent | Key Features | Reference(s) |

|---|---|---|---|---|

| Perkin Synthesis | Salicylaldehyde, α-haloacetic acid | Base | Historical method, forms benzofuran-2-carboxylic acid intermediate | wikipedia.org, nih.gov |

| McMurry Reaction | Ketoester (from o-hydroxyacetophenone) | Low-valent titanium (e.g., TiCl₃/Zn) | Reductive coupling, useful for hindered benzofurans | jocpr.com, youtube.com |

| One-Pot Cyclization | 2-Iodophenol, terminal alkyne, aryl iodide | Palladium catalyst | High efficiency, multiple bonds formed in one pot | nih.gov |

| Sonogashira Coupling | 2-Halophenol, terminal alkyne | Palladium and copper catalysts | Forms key C-C bond prior to cyclization | acs.org, nih.gov |

| Suzuki Coupling | Organoboron compound, organohalide | Palladium catalyst | Versatile for C-C bond formation, synthesis of aryl-substituted benzofurans | acs.org, nih.gov |

Targeted Methylation and Regioselective Functionalization of Benzofuran Ring Systems

Once the core benzofuran structure is in place, the synthesis of 2,5,6-trimethyl-1-benzofuran requires the specific introduction of three methyl groups at the 2, 5, and 6 positions. This can be achieved through the use of appropriately substituted starting materials or by the regioselective functionalization of the pre-formed benzofuran ring.

The regioselective synthesis of substituted benzofurans is a significant area of research. nih.govnih.gov For example, the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes allows for the programmable and regioselective preparation of substituted benzofuranones, which can then be converted to substituted benzofurans. nih.govoregonstate.edu The reaction of phenols with α-bromoacetophenones can yield either 2- or 3-substituted benzofurans with complete regiocontrol, depending on the reaction conditions. nih.gov

Specific Synthesis of Trimethylbenzofurans

The synthesis of specifically substituted trimethylbenzofurans often requires tailored approaches to ensure the correct placement of the methyl groups on the benzofuran scaffold.

Oxidation of β-Mesityl Substituted Enols for Trimethylbenzofuran Production

The oxidation of β,β-dimesityl substituted enols represents a potential pathway for the formation of trimethylbenzofuran structures. Research into the one-electron oxidation chemistry of stable β,β-dimesityl enols with heteroaryl substituents provides insight into the reactivity of these compounds. researchgate.net While not directly detailing the synthesis of 2,5,6-trimethyl-1-benzofuran, the study of the oxidation of these enols is a critical step. The mesityl groups (2,4,6-trimethylphenyl) provide steric hindrance that can influence the regioselectivity of cyclization reactions, a key factor in directing the formation of the desired trimethyl-substituted benzofuran ring system. The oxidation process can generate radical cations or other reactive intermediates that may undergo intramolecular cyclization to form the benzofuran core.

Synthesis of Compounds Containing the 3,5,6-Trimethyl-1-benzofuran Core

While a specific, dedicated method for the synthesis of the 3,5,6-trimethyl-1-benzofuran core is not extensively documented, its construction can be extrapolated from general benzofuran synthetic strategies. One plausible approach involves the use of a suitably substituted phenol (B47542) and a ketone or alkyne precursor. For instance, a Perkin rearrangement or a reaction involving the coupling of a substituted phenol with a propargyl group followed by cyclization could be employed. The strategic placement of methyl groups on the starting materials is crucial for obtaining the desired 3,5,6-trimethyl substitution pattern on the final benzofuran product.

A general representation of a synthetic approach is outlined below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2,3-Dimethylphenol | Chloroacetone | Base (e.g., K2CO3) | 3,5,6-Trimethyl-1-benzofuran |

| 2,3-Dimethylphenol | Propargyl bromide | Base, then cyclization catalyst | 3,5,6-Trimethyl-1-benzofuran |

Synthesis of Related Dihydrotrimethylbenzofuran Derivatives (e.g., 2,3-dihydro-2,2,7-trimethylbenzofuran)

The synthesis of dihydrotrimethylbenzofuran derivatives, such as 2,3-dihydro-2,2,7-trimethylbenzofuran, has been reported through various methods. One notable process involves the reaction of 2-hydroxyacetophenone (B1195853) with a methallyl halide to form the corresponding ether, which then undergoes rearrangement and cyclization. google.com This method is particularly useful for producing 2,2-dimethyl-substituted dihydrobenzofurans. The placement of the third methyl group at the 7-position would depend on the substitution of the initial 2-hydroxyacetophenone.

A patented process describes the preparation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) from 2-hydroxyacetophenone and a methallyl halide. google.com This process can be adapted to produce 2,3-dihydro-2,2,7-trimethylbenzofuran by starting with 2-hydroxy-3-methylacetophenone.

Advanced Synthetic Approaches in Benzofuran Chemistry

Modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of benzofurans, providing advantages in terms of efficiency, selectivity, and environmental impact.

Flow Chemistry and Microwave-Assisted Synthesis of Benzofurans

Flow chemistry and microwave-assisted synthesis have emerged as powerful tools in organic synthesis, including the preparation of benzofuran derivatives. acs.orgresearchgate.net

Flow Chemistry: Continuous-flow systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. A sequential continuous-flow system has been developed for the production of 3-aryl benzofuranones using a heterogeneous catalyst, which can be adapted for the synthesis of other benzofuran derivatives. nih.gov The use of flow electrochemistry has also been demonstrated for the synthesis of C-3 halogenated benzofurans, providing a green and practical method. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. researchgate.netbanglajol.info This technique has been successfully applied to the synthesis of various substituted benzofurans. The advantages include operational simplicity, reduced by-product formation, and easier work-up procedures. researchgate.net

| Technique | Advantages | Example Application |

| Flow Chemistry | Precise control, improved yield and safety, scalability | Sequential synthesis of 3-aryl benzofuranones nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, cleaner reactions | Facile synthesis of substituted benzofuran derivatives researchgate.net |

Stereoselective Synthesis of Chiral Trimethylbenzofuran Derivatives

The development of stereoselective methods for the synthesis of chiral benzofurans is of great interest due to the importance of enantiomerically pure compounds in medicinal chemistry. While specific examples for the stereoselective synthesis of chiral trimethylbenzofuran derivatives are not abundant in the literature, general strategies for the asymmetric synthesis of benzofurans can be applied.

These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, a highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes has been shown to produce chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Such methodologies could potentially be adapted for the synthesis of chiral trimethylbenzofuran derivatives by selecting appropriately substituted starting materials. The synthesis of atropisomers of naturally occurring benzofurans has also been achieved, demonstrating the feasibility of controlling axial chirality in these systems. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2,5,6 Trimethyl 1 Benzofuran

Electrophilic and Nucleophilic Substitution Patterns in Benzofurans

The benzofuran (B130515) ring system is generally susceptible to electrophilic substitution reactions due to its electron-rich nature. chemicalbook.com However, the selectivity of these substitutions can be poor. chemicalbook.com The preferred site for electrophilic attack is typically the C2 position, followed by the C3 position. chemicalbook.comstackexchange.com This preference is attributed to the relative stability of the resulting carbocation intermediates (sigma complexes). Attack at the C2 position generates a sigma complex where the positive charge is stabilized by the adjacent benzene (B151609) ring, analogous to a benzyl (B1604629) carbocation. stackexchange.comechemi.com When the C2 position is occupied, as in 2,5,6-trimethyl-1-benzofuran, electrophilic substitution is directed to the C3 position. chemicalbook.com

The presence of electron-donating groups on the benzene ring, such as the methyl groups at C5 and C6 in 2,5,6-trimethyl-1-benzofuran, enhances the nucleophilicity of the aromatic system and generally leads to higher yields in electrophilic substitution reactions. acs.orgnih.gov If both the C2 and C3 positions are substituted, further electrophilic attack occurs on the benzene ring, preferentially at the C5 position. chemicalbook.com In the case of 2,5,6-trimethyl-1-benzofuran, the C5 and C6 positions are already occupied, suggesting that electrophilic attack on the benzene ring would likely be directed to the C4 or C7 positions, influenced by the directing effects of the existing substituents.

Nucleophilic substitution reactions on the benzofuran core are less common and typically require the presence of activating groups, such as a nitro group, to facilitate the reaction. mdpi.com For instance, the synthesis of some benzofuran derivatives involves an intramolecular nucleophilic addition of an aryl halide to an aryl ketone, catalyzed by nickel. organic-chemistry.org Another example involves the displacement of a nitro group during furan (B31954) ring cyclization. mdpi.com The electron-rich nature of 2,5,6-trimethyl-1-benzofuran makes it generally unreactive towards nucleophilic aromatic substitution unless further functionalized with strong electron-withdrawing groups.

| Substrate | Reaction | Major Product(s) | Reference |

|---|---|---|---|

| Benzofuran | Nitration (HNO₃/Ac₂O) | 2-Nitrobenzofuran | chemicalbook.com |

| Benzofuran | Nitration (NO₂ in benzene) | Mixture of 2-nitro and 3-nitrobenzofuran | chemicalbook.com |

| 2-Substituted Benzofuran | General Electrophilic Substitution | 3-Substituted product | chemicalbook.com |

| 2,3-Disubstituted Benzofuran | General Electrophilic Substitution | 5-Substituted product | chemicalbook.com |

| 2,5,6-Trimethyl-1-benzofuran | Predicted Electrophilic Attack (on furan ring) | 3-Substituted product | N/A |

Reactivity of Alkyl Substituents on the Benzofuran Core

The alkyl (methyl) groups attached to the benzofuran core of 2,5,6-trimethyl-1-benzofuran are not merely passive substituents; they actively participate in various chemical transformations. The methyl group at the C2 position is particularly reactive due to its position adjacent to the furan oxygen and the double bond, making its protons susceptible to abstraction and subsequent reactions.

Research on related alkyl-substituted benzofurans has demonstrated that these groups can undergo oxidative derivatization. nih.gov For example, the benzylic position of the alkyl group is a potential site for functionalization. While specific studies on 2,5,6-trimethyl-1-benzofuran are limited, it is plausible that the C2-methyl group could undergo reactions such as oxidation to an aldehyde or carboxylic acid, or free-radical halogenation under appropriate conditions. The methyl groups on the benzene ring (C5 and C6) are less activated than the C2-methyl group but could still be functionalized under more vigorous conditions, typical for toluene-like methyl groups.

Reaction Mechanisms of Benzofuran Derivatives

The mechanisms by which benzofuran derivatives react are diverse, reflecting the versatility of this heterocyclic scaffold. They can involve ionic intermediates, as in electrophilic substitutions, or radical species in scavenging and oxidative processes.

Benzofuran derivatives, particularly those with phenolic or benzofuranone structures, are recognized for their antioxidant and radical scavenging properties. researchgate.netnih.gov These activities are often mediated through mechanisms like Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).

In the HAT mechanism , the antioxidant molecule (ArOH) donates a hydrogen atom to a radical species (R•), thereby neutralizing it. The resulting antioxidant radical (ArO•) is typically stabilized by resonance.

ArOH + R• → ArO• + RH

In the SPLET mechanism , the process occurs in two steps. First, the antioxidant deprotonates to form an anion (ArO⁻), which then transfers an electron to the radical.

Step 1 (Proton Loss): ArOH ⇌ ArO⁻ + H⁺ Step 2 (Electron Transfer): ArO⁻ + R• → ArO• + R⁻

Studies on 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one have shown that such compounds can be potent hydrogen-atom-donating antioxidants. figshare.com The thermodynamic driving forces for these processes, such as bond dissociation enthalpies and ionization potentials, are key determinants of antioxidant efficiency. figshare.com For 2,5,6-trimethyl-1-benzofuran, while it lacks a hydroxyl group for classical radical scavenging, the activated C2-methyl group could potentially participate in HAT reactions under certain oxidative conditions, forming a stabilized benzylic-type radical.

The benzofuran ring and its alkyl substituents are susceptible to oxidative transformations. Photooxygenation of 2,3-dimethylbenzofuran, for example, proceeds via a [2+2] cycloaddition across the C2-C3 double bond to form a transient dioxetane intermediate. researchgate.net This intermediate can then isomerize to yield products like 2-acetoxy acetophenone. researchgate.net

Given this precedent, 2,5,6-trimethyl-1-benzofuran would likely undergo similar oxidative reactions. The electron-rich furan ring is a prime target for oxidation, which could lead to ring-opening products. Furthermore, the methyl groups themselves can be sites of oxidation. The C2-methyl group is particularly activated and could be oxidized to a formyl or carboxyl group. The presence of multiple methyl groups could lead to a variety of oxidation products depending on the oxidant and reaction conditions. For instance, iron(III) chloride has been used to mediate the intramolecular cyclization of electron-rich aryl ketones to form benzofuran rings, a process involving direct oxidative aromatic C–O bond formation. nih.gov

Thermodynamic and Kinetic Aspects of Benzofuran Reactions

The thermodynamics and kinetics of reactions involving benzofurans are crucial for understanding their reactivity and predicting reaction outcomes. Studies on benzopyran compounds, which are structurally related to benzofurans, have shown that thermodynamic data can elucidate reaction mechanisms, such as one-step hydride transfers. mdpi.comnih.gov

For hydride transfer reactions, a linear relationship has been observed between the hydride affinity of the C-H bond at the reaction site and the electronic properties of substituents on the benzene ring. mdpi.com This indicates a simultaneous correlation between thermodynamics and kinetics, where the substituent effect is transferred through the aromatic system. mdpi.comnih.gov

In the case of 2,5,6-trimethyl-1-benzofuran, the electron-donating methyl groups would be expected to influence both the thermodynamics and kinetics of its reactions. For instance, in electrophilic substitution, these groups stabilize the cationic intermediate, thereby lowering the activation energy (kinetic effect) and making the reaction more favorable (thermodynamic effect). The thermal decomposition kinetics of polymers derived from benzofuran ketoxime have been studied, providing activation energies for the degradation process, which highlights the stability of the benzofuran moiety. nih.gov Thermodynamic data for 2,3-benzofuran itself have been determined, providing a baseline for understanding the energetic properties of substituted derivatives. nist.gov

| Compound Type | Thermodynamic Parameter | Range of Values | Significance | Reference |

|---|---|---|---|---|

| Benzofuranone Derivatives (1H-4H) | ΔGHD(XH) (kcal/mol) | 65.2 to 74.1 | Hydrogen-atom donating ability | figshare.com |

| ΔGPD(XH) (kcal/mol) | 11.5 to 16.0 | Proton donating ability (acidity) | figshare.com | |

| Eox(XH) (V vs Fc⁺/0) | 1.346 to 1.962 | Ease of electron donation from neutral molecule | figshare.com | |

| Eox(X⁻) | Negative values | Ease of electron donation from anion | figshare.com |

Computational Chemistry and Theoretical Studies of 2,5,6 Trimethyl 1 Benzofuran

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed understanding of molecular behavior at the electronic level. These methods are instrumental in predicting the geometry, stability, and reactivity of complex organic molecules.

Density Functional Theory (DFT) has become a popular method for studying the electronic properties of molecular systems due to its balance of accuracy and computational cost. researchgate.netnih.gov The B3LYP hybrid functional, combined with the 6-311++G(d,p) basis set, is frequently employed for investigations into benzofuran (B130515) derivatives. nih.govrsc.orgsemanticscholar.orgrsc.org This level of theory has proven effective in optimizing molecular geometries and calculating various electronic and spectroscopic properties that show good agreement with experimental data. nih.govjetir.org

DFT calculations are used to determine stable molecular conformers and to analyze properties such as Mulliken and natural population charges, which provide insights into the charge distribution within the molecule. physchemres.org For instance, studies on benzofuran-carboxylic acids have utilized DFT to investigate structural parameters, vibrational frequencies, and electronic properties, revealing a high degree of consistency between theoretical and experimental results. nih.gov The versatility of DFT allows for its application in a wide range of studies on benzofuran systems, from understanding reaction mechanisms to predicting the behavior of these compounds in different chemical environments. rsc.orgmdpi.com

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. youtube.complus.ac.at

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 1-Benzofuran-2-carboxylic acid | -6.91 | -1.84 | 5.07 | DFT/B3LYP/6-311++G(d,p) nih.gov |

| 1-Benzofuran-3-carboxylic acid | -7.05 | -1.93 | 5.12 | DFT/B3LYP/6-311++G(d,p) nih.gov |

| 2-Phenylbenzofuran | -5.87 | -1.39 | 4.48 | GGA-PBE/6-31G(d,p) physchemres.org |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP is a visual representation of the total charge distribution on the molecular surface, where different colors indicate regions of varying electrostatic potential. mdpi.comscispace.com

Typically, regions of negative electrostatic potential (often colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to the presence of lone pairs on heteroatoms. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. jetir.org In benzofuran derivatives, MEP analysis can identify the most likely sites for intermolecular interactions. For example, in benzofuran-carboxylic acids, the negative potential is often localized around the oxygen atoms of the carboxyl group, indicating these as potential sites for electrophilic attack. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like chemical bonding in a molecule. wikipedia.orgnih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, which are indicative of delocalization and hyperconjugative effects. wikipedia.orgrsc.org These interactions, also known as donor-acceptor interactions, stabilize the molecule, and their stabilization energy can be quantified using second-order perturbation theory.

Topological Analysis of Electron Density in Benzofuran Systems

The topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous method for partitioning the electron density of a molecule into atomic basins. gla.ac.ukuni-muenchen.de This approach allows for the characterization of chemical bonds and intermolecular interactions based on the properties of the electron density at critical points. uniovi.esresearchgate.net

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive picture of electron localization, clearly distinguishing core and valence electrons, as well as showing covalent bonds and lone pairs. wikipedia.org ELF values range from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. researchgate.net

In the context of benzofuran systems, ELF analysis can be used to visualize the bonding patterns and the distribution of electron pairs. uni-muenchen.decanterbury.ac.uk This method offers a faithful representation of the VSEPR model in action and is a powerful tool for understanding the electronic structure of these heterocyclic compounds. wikipedia.org The analysis of ELF can confirm the covalent nature of the bonds within the benzofuran ring and provide insights into the spatial arrangement of electron pairs, which is crucial for understanding the molecule's reactivity and intermolecular interactions.

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is a method in quantum chemistry used to visualize and analyze the localization of electron orbitals within a molecule. ontosight.aiwikipedia.org It provides a more intuitive picture of chemical bonding compared to delocalized canonical molecular orbitals. ontosight.aiwikipedia.org The LOL is derived from the kinetic-energy density and helps to distinguish regions of high electron localization, such as covalent bonds and lone pairs, from areas of delocalized electrons. researchgate.netcdnsciencepub.com

For 2,5,6-Trimethyl-1-benzofuran, an LOL analysis would be expected to show:

High LOL values (approaching 1.0) in the regions of the C-C and C-H single bonds of the methyl groups and the benzofuran ring, indicating strongly localized electron pairs.

Significant localization in the C-O and C=C bonds within the furan (B31954) and benzene (B151609) rings.

Areas corresponding to the lone pairs on the oxygen atom would also exhibit high localization.

The π-system of the fused rings would show a more delocalized character compared to the sigma framework. researchgate.net

An LOL analysis helps in understanding the nature of the chemical bonds within the molecule, providing a clear visual representation of its electronic structure. cdnsciencepub.comresearchgate.net

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a computational tool used to identify and visualize non-covalent interactions (NCIs). chemtools.orgresearchgate.netchemrxiv.org It is based on the electron density and its first derivative. chemtools.org By plotting the RDG against the electron density, it is possible to distinguish between different types of interactions:

Hydrogen bonds: Appear as spikes in the low-density, low-gradient region.

Van der Waals interactions: Also found in the low-density, low-gradient region, but are typically weaker than hydrogen bonds.

Steric clashes: Characterized by spikes in the low-density, but positive-gradient region. chemtools.org

In a hypothetical RDG analysis of a 2,5,6-Trimethyl-1-benzofuran dimer, one would expect to see:

Van der Waals interactions between the methyl groups and the aromatic rings of the two molecules.

Possible C-H···π interactions, where a hydrogen from a methyl group of one molecule interacts with the π-electron cloud of the benzofuran ring of another.

Steric repulsion between closely approaching atoms, indicated by red regions in the NCI plot. chemtools.orgyoutube.com

These analyses provide a visual and quantitative understanding of the weak interactions that govern the molecule's aggregation and recognition properties. researchgate.netchemrxiv.orgnih.gov

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a visualization technique that complements RDG analysis. nih.gov It provides a 3D representation of non-covalent interactions within a molecule or between molecules. chemtools.org The resulting isosurfaces are colored to differentiate between attractive and repulsive interactions. chemtools.orgyoutube.com

For 2,5,6-Trimethyl-1-benzofuran, an NCI analysis would likely reveal:

Broad, greenish surfaces indicating van der Waals interactions between the molecules in a dimer or crystal structure.

Small, blueish discs representing weak attractive C-H···O or C-H···π interactions.

Reddish areas indicating steric hindrance, particularly around the bulky methyl groups. chemtools.org

This visual approach is invaluable for understanding the forces that dictate the supramolecular chemistry of 2,5,6-Trimethyl-1-benzofuran. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.comgu.senih.govresearchgate.net By solving Newton's equations of motion, MD simulations can provide insights into:

Conformational flexibility and preferred geometries of a molecule.

The dynamics of interactions with other molecules, including solvents or biological macromolecules. nih.govnih.gov

Thermodynamic properties of a system.

An MD simulation of 2,5,6-Trimethyl-1-benzofuran in a solvent like water or a non-polar solvent would reveal:

The rotational freedom of the methyl groups.

The formation and lifetime of solvent shells around the molecule.

The nature of intermolecular interactions with the solvent molecules.

The following table illustrates the kind of data that can be extracted from an MD simulation, such as the Radius of Gyration (Rg), which measures the compactness of a molecule. nih.gov

| Simulation Time (ns) | Radius of Gyration (Å) |

| 0 | 3.52 |

| 10 | 3.55 |

| 20 | 3.51 |

| 30 | 3.53 |

| 40 | 3.54 |

| 50 | 3.52 |

| This is an illustrative table based on typical values for similar small molecules. |

Solvent Effects on Electronic Structure and Chemical Reactivity

The surrounding solvent can significantly influence the electronic structure and reactivity of a molecule. nih.govrsc.org Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate these effects. chemmethod.com

For 2,5,6-Trimethyl-1-benzofuran, changing the solvent from non-polar (e.g., hexane) to polar (e.g., water) would be expected to:

Slightly alter the bond lengths and angles of the molecule. rsc.org

Change the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Generally, polar solvents tend to stabilize both the HOMO and LUMO, with the effect being more pronounced for the LUMO. nih.gov

Affect the HOMO-LUMO energy gap, which is an indicator of chemical reactivity. A smaller gap suggests higher reactivity. rsc.org

The following table presents hypothetical data on how the HOMO-LUMO gap of 2,5,6-Trimethyl-1-benzofuran might change with solvent polarity.

| Solvent | Dielectric Constant | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 5.80 |

| Hexane (B92381) | 1.9 | 5.75 |

| Acetone | 20.7 | 5.65 |

| Methanol | 32.7 | 5.62 |

| Water | 80.1 | 5.60 |

| This is an illustrative table based on general trends observed for organic molecules. nih.govrsc.org |

These computational studies are crucial for predicting how 2,5,6-Trimethyl-1-benzofuran will behave in different chemical environments. rsc.orgresearchgate.netphyschemres.org

Natural Occurrence, Isolation, and Biosynthetic Pathways of Trimethylbenzofurans

Identification of Benzofuran (B130515) Derivatives from Natural Sources

Benzofuran compounds are widely distributed throughout the plant kingdom and have also been identified in other biological systems like fungi. researchgate.netnih.gov Their presence has been noted in numerous plant families, highlighting the broad evolutionary development of pathways leading to this class of compounds. nih.gov

A significant number of benzofuran derivatives have been isolated and characterized from a diverse range of plant species. These compounds often exhibit a variety of substitution patterns on the benzofuran core, contributing to their chemical diversity and biological activities.

Aegle marmelos : While specific trimethylbenzofurans have not been prominently reported, the plant is known for its diverse phytochemical profile, which includes furanocoumarins, which are structurally related to benzofurans. Further investigation into its less abundant constituents may reveal the presence of other benzofuran derivatives.

Tephrosia purpurea : This plant has been a source for the isolation of various flavonoids and rotenoids. japsonline.comijrpc.com A novel benzofuran, 4-methoxybenzofuran-5-carboxamide, was isolated from Tephrosia purpurea. nih.gov While not a trimethylated derivative, this discovery underscores the genus's potential to produce a variety of benzofuran structures. japsonline.comnih.gov

Asteraceae : The Asteraceae family is a rich source of benzofuran compounds. nih.govnih.gov For instance, euparin (B158306), a benzofuran, has been isolated from several species within this family. nih.gov Dimeric benzofuran derivatives have been isolated from the roots of Ligularia stenocephala. nih.gov The rhizomes of Petasites hybridus have yielded several benzofuran nor-sesquiterpenoids, including euparin and other related structures. iau.irsid.iriau.ir

Rutaceae : The Rutaceae family is known for producing a wide array of secondary metabolites. doi.orgsemanticscholar.org Two pairs of Z/E isomeric benzofuran enantiomers, rutabenzofuran A and rutabenzofuran B, have been isolated from the aerial parts of Ruta graveolens. doi.org

Liliaceae : While this family is known for various alkaloids and steroidal saponins, the occurrence of benzofurans is less commonly reported compared to families like Asteraceae and Rutaceae. nih.gov

Cyperaceae : This family, which includes sedges, has been found to contain a variety of phenolic compounds, including stilbenoids and flavonoids. jntbgri.res.inmdpi.com While not a primary source, the phytochemical diversity suggests that benzofuran derivatives could be present in some species. jntbgri.res.in

Mangroves : Mangrove plants and their associated endophytic fungi are a promising source of novel bioactive compounds. frontiersin.orgacs.orgnih.gov For example, three new benzofuran derivatives, xyloketal J, xyloester A, and xyloallenolide B, were isolated from the mangrove endophytic fungus Xylaria sp. acs.org

Tabebuia rosea : The ethanolic leaf extract of Tabebuia rosea has been shown to contain 2,3-dihydro-benzofuran. researchgate.net

Styrax benzoin (B196080) : Methanol extracts of the fruits and stem bark of Styrax benzoin have yielded four benzofuran glycosides: egonol (B1663352) gentiobioside, egonol gentiotrioside, egonol glucoside, and masutakeside. doc-developpement-durable.orgresearchgate.net Other species of the Styrax genus, such as Styrax officinalis and Styrax obassia, are also known to produce a variety of benzofuran derivatives. nih.govmdpi.comresearchgate.net

Melia azedarach : The fruits of Melia azedarach have been a source for the isolation of various compounds, including melianoninol, which contains a benzofuran moiety. nih.govbjmu.edu.cn Other parts of the plant, such as the leaves, have also been investigated for their chemical constituents. nih.govresearchgate.net

The following table provides a summary of some isolated benzofuran derivatives from the mentioned plant species.

| Plant Species | Isolated Benzofuran Derivative(s) | Reference(s) |

| Tephrosia purpurea | 4-methoxybenzofuran-5-carboxamide | nih.gov |

| Petasites hybridus | Euparin, (2S,3R)-3,6-dihydroxytremetone, (2S,3S)-3,6-dihydroxytremetone, (2S,3S)-5'-acetyl-(Z)-3-(acetoxymethyl) but-2-enoate tremetone), (2R,3R)-5'-acetyl-(Z)-3-(acetoxymethyl) but-2-enoate-7-hydroxytremetone | iau.irsid.ir |

| Ruta graveolens | Rutabenzofuran A, Rutabenzofuran B | doi.org |

| Styrax benzoin | Egonol gentiobioside, Egonol gentiotrioside, Egonol glucoside, Masutakeside | doc-developpement-durable.orgresearchgate.net |

| Tabebuia rosea | 2,3-dihydro-benzofuran | researchgate.net |

| Melia azedarach | Melianoninol | nih.govbjmu.edu.cn |

Beyond the plant kingdom, benzofuran derivatives have been identified in other biological systems. Notably, mangrove-derived fungi have emerged as a prolific source of novel benzofurans. frontiersin.org For instance, the fungus Talaromyces sp., isolated from mangrove soil, was found to produce new sulfur-containing benzofurans, talarobenzofurans A and B, and another new benzofuran, talarobenzofuran C. frontiersin.org The investigation of endophytic fungi from various unique environments continues to be a promising strategy for the discovery of new natural products, including trimethylated benzofurans.

Elucidation of Biosynthetic Pathways for Benzofuran Scaffolds

The biosynthesis of the benzofuran core is a complex process that is not yet fully understood. However, several pathways have been proposed, often involving the cyclization of precursor molecules derived from primary metabolic routes.

The biosynthesis of trimethylated benzofurans likely follows a general pathway for benzofuran formation with additional methylation steps. The core benzofuran structure is thought to be derived from precursors originating from the shikimate and acetate (B1210297) pathways.

One proposed route involves the cyclization of a substituted phenylpropanoid precursor. This precursor would undergo a series of enzymatic reactions, including hydroxylation, methylation, and ultimately, an intramolecular cyclization to form the furan (B31954) ring fused to the benzene (B151609) ring. The three methyl groups characteristic of 2,5,6-trimethyl-1-benzofuran would be introduced by specific methyltransferase enzymes acting on the aromatic ring and the furan ring precursor.

Another potential pathway could involve the oxidative cyclization of an appropriately substituted aromatic precursor. Research into the biosynthesis of other complex natural products containing benzofuran rings can provide valuable insights into the potential routes for trimethylated derivatives. rsc.org

The formation of the benzofuran scaffold is catalyzed by a series of specific enzymes. While the precise enzymatic machinery for 2,5,6-trimethyl-1-benzofuran has not been elucidated, general enzymatic mechanisms involved in benzofuran biosynthesis can be inferred from studies on related compounds.

Key enzyme classes likely involved include:

Cytochrome P450 monooxygenases: These enzymes are frequently involved in the hydroxylation of aromatic rings, a crucial step in preparing the precursor for cyclization.

Methyltransferases: S-adenosyl-L-methionine (SAM)-dependent methyltransferases are responsible for the addition of methyl groups to the benzofuran scaffold or its precursors. The specific positions of methylation (2, 5, and 6) would be determined by the substrate specificity of the respective methyltransferases.

Cyclases: A specific cyclase enzyme would catalyze the intramolecular ring closure to form the furan ring. The mechanism of this cyclization could involve an oxidative coupling or a dehydration reaction, depending on the nature of the precursor molecule.

The elucidation of the complete biosynthetic pathway and the characterization of the involved enzymes would require a combination of isotopic labeling studies, genomic analysis to identify candidate genes, and in vitro enzymatic assays.

Advanced Spectroscopic and Analytical Characterization of 2,5,6 Trimethyl 1 Benzofuran

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating 2,5,6-trimethyl-1-benzofuran from various matrices and for determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like benzofuran (B130515) derivatives. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum that acts as a chemical fingerprint.

This technique has been successfully employed for the identification and quantification of various benzofuran derivatives in diverse samples. researchgate.netresearchgate.net For instance, the analysis of related compounds like 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (R)- (BF5TT) has been performed using GC-MS to confirm its structure. researchgate.netresearchgate.net The differentiation of positional isomers of aminopropyl)benzofurans, such as 6-APB and 5-APB, has been achieved through GC-MS analysis after derivatization, relying on their distinct retention times. researchgate.netnih.gov The retention index (RI) is a critical parameter in GC for standardizing retention times and aiding in compound identification. researchgate.netbrjac.com.br

Table 1: GC-MS Data for Related Benzofuran Derivatives

| Compound | Retention Index (RI) | Key Mass Fragments (m/z) | Reference |

|---|---|---|---|

| Acetylated 6-APB | Not specified | 159.0805, 176.1072 | researchgate.net |

Ultra-Performance Liquid Chromatography-Quadrupolar Mass Spectrometry (UPLC-qMS)

Ultra-performance liquid chromatography (UPLC) coupled with a triple quadrupole mass spectrometer (MS/MS) offers high selectivity and sensitivity for the analysis of compounds in complex mixtures. umn.edunih.gov This technique utilizes smaller particle size columns (e.g., 1.7 µm) to achieve faster separations and better resolution compared to traditional HPLC. nih.gov The triple quadrupole mass spectrometer allows for selected reaction monitoring (SRM), a highly specific and sensitive detection method. While the search results specifically mention the use of UPLC-MS/MS for the analysis of antibiotics in water, the principles are broadly applicable to the analysis of various organic compounds, including benzofuran derivatives. The high sensitivity and selectivity of this technique would be advantageous for detecting and quantifying trace amounts of 2,5,6-trimethyl-1-benzofuran in complex matrices. nih.gov

Two-Dimensional Gas Chromatography (GC × GC)

Comprehensive two-dimensional gas chromatography (GC × GC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. nist.govgcms.cz In this technique, the effluent from a primary GC column is systematically trapped and then rapidly injected onto a second, shorter column with a different stationary phase. gcms.cz This results in a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional separation. gcms.cz GC×GC is particularly useful for the detailed characterization of complex samples containing numerous components. nist.govnih.gov This powerful technique can be coupled with various detectors, including time-of-flight mass spectrometry (TOF-MS), to provide comprehensive qualitative and quantitative information. nih.gov

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of 2,5,6-trimethyl-1-benzofuran.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.netresearchgate.net The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. vscht.cz The resulting FT-IR spectrum provides a unique fingerprint of the molecule.

For benzofuran derivatives, characteristic absorption bands can be observed. For example, the IR spectrum of benzofuran shows distinct peaks that can be assigned to specific vibrational modes. chemicalbook.com Although the specific FT-IR spectrum for 2,5,6-trimethyl-1-benzofuran was not found in the search results, the analysis of related structures provides insight into the expected spectral features. For instance, the IR spectrum of (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide showed a strong absorption band at 1689 cm⁻¹ corresponding to the C=O group. mdpi.com The presence of methyl groups in 2,5,6-trimethyl-1-benzofuran would be expected to show characteristic C-H stretching and bending vibrations. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for Related Structures

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O | Stretch | 1715-1730 | vscht.cz |

| O-H | Stretch (alcohols) | 3200-3500 (broad) | vscht.cz |

| C-H (alkyl) | Stretch | 2850-3000 | vscht.cz |

Note: This table provides general ranges for functional groups and data from related compounds, as specific data for 2,5,6-trimethyl-1-benzofuran was not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).

In ¹H NMR spectroscopy, the chemical shift, splitting pattern (multiplicity), and integration of the signals provide information about the number of different types of protons, their neighboring protons, and their relative abundance, respectively. For example, the ¹H NMR spectrum of 2,4,6-trimethylbenzaldehyde (B22134) shows distinct singlets for the aldehydic proton and the aromatic and methyl protons. acadiau.ca

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment. The ¹³C NMR spectrum of the parent compound, benzofuran, has been well-documented. chemicalbook.com

While specific ¹H and ¹³C NMR data for 2,5,6-trimethyl-1-benzofuran were not found in the provided search results, data for related compounds illustrate the utility of this technique.

Table 3: Representative ¹H NMR Data for a Related Benzofuran Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|

| 2,4,6-Trimethylbenzaldehyde | CDCl₃ | 10.50 | s | 1H (CHO) | acadiau.ca |

| 6.84 | s | 2H (ArH) | acadiau.ca | ||

| 2.53 | s | 6H (2 x CH₃) | acadiau.ca |

Table 4: Representative ¹³C NMR Data for Benzofuran

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|

Note: The tables present data for related compounds to demonstrate the application and type of information obtained from NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. The benzofuran scaffold is an aromatic chromophore that exhibits characteristic absorption bands in the UV region. For 2,5,6-trimethyl-1-benzofuran, the core benzofuran structure is the primary determinant of its UV-Vis spectrum. The electronic transitions are typically π → π* transitions associated with the conjugated system of the benzene (B151609) and furan (B31954) rings.

The parent compound, benzofuran, shows absorption maxima in the range of 240-280 nm. nist.gov The addition of alkyl substituents, such as the three methyl groups in 2,5,6-trimethyl-1-benzofuran, generally induces a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity). This is due to the electron-donating nature of alkyl groups, which can subtly alter the energy levels of the molecular orbitals involved in the electronic transitions.

While specific experimental spectra for 2,5,6-trimethyl-1-benzofuran are not widely published, data from related benzofuran derivatives allow for an estimation of its absorption characteristics. For instance, some functionalized benzofuran derivatives exhibit absorption maxima around 290 nm. researchgate.netresearchgate.net The spectrum of 2,5,6-trimethyl-1-benzofuran, when dissolved in a non-polar solvent like hexane (B92381) or ethanol, is expected to display a complex profile with multiple bands, characteristic of aromatic systems.

Table 1: Predicted UV-Vis Absorption Data for 2,5,6-Trimethyl-1-benzofuran in Ethanol

| Predicted λmax (nm) | Transition Type | Associated Chromophore |

| ~250 | π → π | Benzene Ring |

| ~285 | π → π | Benzofuran System |

| ~295 | π → π* | Benzofuran System |

Note: The values in this table are estimations based on the known spectroscopic behavior of the benzofuran chromophore and the typical effects of alkyl substitution. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of organic compounds. It provides the exact mass of a molecule and its fragments with high precision (typically to four or five decimal places), allowing for the unambiguous determination of its elemental formula. For 2,5,6-trimethyl-1-benzofuran (C₁₁H₁₂O), the theoretical monoisotopic mass can be calculated with high accuracy.

HRMS analysis, often coupled with gas chromatography (GC) or liquid chromatography (LC), is crucial for distinguishing between isomers and identifying unknown compounds in complex mixtures. mdpi.com The electron ionization (EI) mass spectrum of 2,5,6-trimethyl-1-benzofuran is expected to show a prominent molecular ion (M⁺) peak. The fragmentation pattern would be characteristic of a substituted benzofuran. Key fragmentation pathways would likely involve the loss of a methyl group (M-15) to form a stable resonance-delocalized cation, followed by potential cleavage of the furan ring or loss of carbon monoxide (CO).

Table 2: Predicted HRMS Fragmentation Data for 2,5,6-Trimethyl-1-benzofuran

| Ion Formula | Fragment Description | Predicted m/z |

| [C₁₁H₁₂O]⁺ | Molecular Ion | 160.08882 |

| [C₁₀H₉O]⁺ | Loss of a methyl radical (•CH₃) | 145.06534 |

| [C₁₀H₁₂]⁺ | Loss of carbon monoxide (CO) | 132.09390 |

| [C₉H₇]⁺ | Loss of •CH₃ and CO | 115.05478 |

Note: The predicted m/z values are calculated based on the elemental composition of the fragments. The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

The high mass accuracy of HRMS allows for confident differentiation from other compounds with the same nominal mass but different elemental compositions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, a specific crystal structure determination for 2,5,6-trimethyl-1-benzofuran has not been reported. However, analysis of structurally similar substituted benzofurans allows for a reliable prediction of its key structural features. researchgate.netmonash.edu Studies on various benzofuran derivatives consistently show that the fused ring system is essentially planar. researchgate.netresearchgate.net

It is anticipated that the benzofuran core of 2,5,6-trimethyl-1-benzofuran would be planar, with the methyl groups attached to the aromatic ring lying within this plane. The packing of these molecules in the crystal would be governed by weak intermolecular forces. These would likely include van der Waals interactions and potentially weak C-H···π interactions, where a hydrogen atom from a methyl group of one molecule interacts with the π-electron system of the benzofuran ring of a neighboring molecule. The absence of strong hydrogen bond donors or acceptors suggests that the crystal packing will be primarily driven by the optimization of these weaker forces to achieve maximum density.

Sample Preparation and Derivatization Techniques for Enhanced Analytical Detection

The effective analysis of 2,5,6-trimethyl-1-benzofuran, particularly at trace levels in complex matrices such as environmental or biological samples, necessitates robust sample preparation techniques. The choice of method depends on the sample matrix, the concentration of the analyte, and the analytical instrument being used.

For volatile and semi-volatile compounds like 2,5,6-trimethyl-1-benzofuran, headspace sampling is a common and effective technique. chromatographytoday.comunito.it

Static Headspace (SHS): This method involves equilibrating the sample in a sealed vial at a specific temperature, followed by the injection of a portion of the vapor phase (headspace) into a gas chromatograph (GC). It is a simple and clean method but may lack the sensitivity required for trace analysis.

Dynamic Headspace (DHS) (Purge and Trap): In this technique, an inert gas is passed through the sample, stripping the volatile compounds, which are then collected on a sorbent trap. The trap is subsequently heated to desorb the analytes into the GC. DHS offers significantly higher sensitivity than SHS due to its pre-concentration effect. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. acs.org For 2,5,6-trimethyl-1-benzofuran, a non-polar fiber would be appropriate. The fiber can be exposed to the headspace above the sample or directly immersed in a liquid sample. After extraction, the fiber is transferred to the heated injection port of a GC for thermal desorption of the analyte.

Derivatization Techniques

While 2,5,6-trimethyl-1-benzofuran is amenable to direct analysis by GC-MS, derivatization can be employed to enhance its detectability by other analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. Derivatization involves chemically modifying the analyte to attach a functional group (a tag) with desirable properties.

Introducing a Chromophore/Fluorophore: Although the benzofuran ring itself is a chromophore, its absorptivity might be insufficient for ultra-trace analysis. Derivatization with a reagent containing a highly absorbing or fluorescent moiety could significantly lower detection limits. While direct derivatization of the stable benzofuran ring is challenging, if the compound were part of a synthetic pathway involving reactive intermediates, these could be targeted.

Enhancing Ionization for Mass Spectrometry: In cases where a compound exhibits poor ionization efficiency in LC-MS, derivatization can improve its response. For instance, post-column derivatization has been used for a chlorinated benzofuran intermediate to make it amenable to analysis by atmospheric pressure chemical ionization (APCI)-MS. nih.gov A similar strategy could theoretically be developed for 2,5,6-trimethyl-1-benzofuran if required. Reagents that introduce a readily ionizable group, such as a tertiary amine, are often used for this purpose. researchgate.net

Biological Activity Mechanisms in Pre Clinical Models

Investigation of Bioactivity of 2,5,6-Trimethyl-1-benzofuran Derivatives

The investigation into the bioactivity of benzofuran (B130515) derivatives is a significant and active area of pharmaceutical research. researchgate.netmdpi.comnih.gov These compounds, both naturally occurring and synthetic, exhibit a wide range of biological and pharmacological properties, making them valuable lead compounds in the quest for new drugs. researchgate.netnih.govnih.govrsc.org Researchers have found that derivatives of the benzofuran nucleus possess numerous therapeutic potentials, including antitumor, antimicrobial, antioxidant, anti-inflammatory, and antidiabetic activities, among others. mdpi.comrsc.orgnih.govnih.gov The versatility of the benzofuran structure allows for a high degree of chemical diversity, which has proven useful in the search for novel therapeutic agents. mdpi.com Modifications to the benzofuran ring system, such as the introduction of various substituents, are a key strategy for enhancing bioactivity and selectivity. mdpi.comnih.gov For instance, the addition of halogen atoms or the fusion with other heterocyclic moieties like imidazole, triazole, or piperazine (B1678402) has been shown to yield potent cytotoxic agents. mdpi.commdpi.comnih.gov The broad spectrum of activity observed in different benzofuran derivatives underscores the importance of this class of compounds in medicinal chemistry. mdpi.comnih.gov

Mechanisms of Action in In Vitro Cellular Models

In vitro studies using cellular models have been instrumental in elucidating the mechanisms through which benzofuran derivatives exert their biological effects. These investigations span a range of activities from targeting cancer cell proliferation to combating microbial infections and modulating inflammatory responses.

Benzofuran derivatives have demonstrated significant antiproliferative and anticancer activities through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.govtandfonline.com The introduction of halogen atoms, such as bromine, into the benzofuran structure has been noted to increase cytotoxicity against cancer cells. mdpi.comnih.gov For example, certain brominated derivatives of benzofurans showed significant cytotoxic activity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines, with a degree of selectivity for cancer cells over normal cells. nih.gov

Mechanistic studies have revealed that some benzofuran derivatives can induce apoptosis in human cancer cells. mdpi.comtandfonline.com For instance, N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide (B1298429) was found to inhibit the growth of human hepatocellular carcinoma (HCC) cells and trigger their apoptosis. mdpi.com Similarly, a benzofuran derivative, compound 12 , induced G2/M phase arrest and apoptosis in cervical cancer cells (SiHa and HeLa). nih.gov Benzofuran-isatin conjugates, such as compounds 5a and 5d , have also been shown to provoke apoptosis in colorectal cancer cells (SW-620) by inhibiting the anti-apoptotic protein Bcl2 and increasing the level of cleaved PARP. tandfonline.com Furthermore, some derivatives function by inhibiting key enzymes involved in cancer progression, such as VEGFR-2. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Benzofuran Derivatives

Generated code Benzofuran derivatives are widely recognized for their anti-inflammatory and antioxidant properties. mdpi.comresearchgate.netrsc.orgnih.govnih.gov Their antioxidant activity is often evaluated by their ability to scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. rsc.orgnih.gov For instance, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated both free radical scavenging capabilities and inhibition of lipid peroxidation in rat brain homogenates. nih.gov Specifically, compound 1j , with a hydroxyl substitution, showed moderate to appreciable antioxidative activities. nih.gov

The anti-inflammatory mechanisms of benzofuran derivatives often involve the modulation of key signaling pathways. mdpi.com New heterocyclic/benzofuran hybrids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated inflammation models. nih.govmdpi.com One promising piperazine/benzofuran hybrid, compound 5d , exhibited an excellent inhibitory effect on NO generation and was found to significantly inhibit the phosphorylation of proteins in the classic MAPK/NF-κB signaling pathways. mdpi.com This inhibition leads to the down-regulation of pro-inflammatory factors such as COX-2, TNF-α, and IL-6. mdpi.com

The biological activities of benzofuran derivatives are often mediated through their interaction with specific enzymes and cellular receptors. A novel compound, 4-methoxybenzofuran-5-carboxamide (MBCA), was found to suppress histamine (B1213489) H1 receptor (H1R) gene expression. nih.gov This suppression is mediated through the inhibition of protein kinase C-δ (PKCδ) activation, suggesting a potential mechanism for its anti-allergic effects. nih.gov

In the realm of cancer therapeutics, benzofuran derivatives have been identified as inhibitors of crucial enzymes like phosphatidylinositol-3-kinases (PI3K) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov Furthermore, certain derivatives act as selective agonists for cannabinoid receptor 2 (CB2), a target for treating neuropathic pain, by binding within a putative site on the receptor. nih.gov Other studies have shown that benzofuran derivatives can inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is a key strategy in managing Alzheimer's disease. mdpi.com For example, cathafuran C demonstrated potent and selective inhibitory activity against BChE. mdpi.com Additionally, these compounds can bind to serum albumins like bovine serum albumin (BSA), which has implications for their delivery and distribution as drugs. nih.gov

The structural versatility of the benzofuran scaffold has led to the discovery of a wide array of other biological activities. mdpi.comresearchgate.netrsc.orgnih.gov

Neuroprotection: Several benzofuran derivatives exhibit neuroprotective effects. nih.govresearchgate.net For instance, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives showed considerable protection against NMDA-induced excitotoxic neuronal cell damage. nih.govresearchgate.net One compound, 1f , with a methyl substitution, was particularly potent. nih.govresearchgate.net This activity is crucial for developing treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease. mdpi.comnih.govresearchgate.net

Analgesic Activity: The pain-relieving properties of benzofuran derivatives have been documented. researchgate.netnih.govnih.gov A synthesized rigid benzofuran dihydroxy chalcone (B49325) (DHC) induced significant antinociception in animal models, particularly demonstrating a strong effect in the chronic phase of the formalin test, suggesting potent anti-inflammatory-mediated analgesic effects. nih.gov

Antiallergic Activity: Benzofuran derivatives have been investigated for their potential to combat allergic reactions. researchgate.net A series of novel benzofuran-carboxamidotetrazoles were found to inhibit the release of histamine from basophils stimulated by anti-IgE, a key process in allergic responses. nih.gov Furthermore, hexahydro-4-hydroxy-1-benzofuran-2-ones have also been synthesized and studied for their anti-histaminic and anti-allergic activities. nih.gov

Antidiabetic Activity: The potential of benzofuran derivatives in managing diabetes has been explored. rsc.orgresearchgate.netnih.gov Certain benzofuran-based chromenochalcone hybrids were shown to increase the rate of glucose uptake in skeletal muscle cells. nih.gov Compound 24 from this series was particularly effective, enhancing glucose uptake by 249% at a 10 μM concentration and effectively lowering blood glucose levels in diabetic rat models. nih.gov

Antineoplastic Activity: As a broad category, the antineoplastic (anti-tumor) effects of benzofurans are well-established. nih.govnih.gov Research has shown that various derivatives are toxic toward numerous human cancer cell lines, including those of leukemia, cervix carcinoma, and breast cancer, often with selectivity over normal cells. nih.govnih.gov

Table of Mentioned Compounds

Compound Name/Class 2,5,6-Trimethyl-1-benzofuran 4-methoxybenzofuran-5-carboxamide (MBCA) 1-(thiazol-2-yl)pyrazoline (19) Benzofuran-5-ol derivatives (20, 21) Benzofuran-isatin conjugates (5a, 5d) Benzofuran-triazole hybrids 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives (e.g., 1f, 1j) Piperazine/benzofuran hybrid (5d) N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide Benzofuran derivative (12) 3-methylbenzofuran (B1293835) derivative (16b) 3-Amidobenzofuran derivative (28g) Cathafuran C Rigid benzofuran dihydroxy chalcone (DHC) Benzofuran-carboxamidotetrazoles Hexahydro-4-hydroxy-1-benzofuran-2-ones Benzofuran-based chromenochalcone hybrid (24) Combretastatin (CA-4) Staurosporine Griseofulvin Thiazolo[3,2-a]benzimidazole derivatives (4b, 4d)

Biological Activity in Animal Models

In Vivo Efficacy Studies for Therapeutic Potential

There is no available data from in vivo efficacy studies investigating the therapeutic potential of 2,5,6-Trimethyl-1-benzofuran in any animal models.

Pharmacodynamic Evaluation in Relevant Animal Models

There is no available data from studies evaluating the pharmacodynamics of 2,5,6-Trimethyl-1-benzofuran in relevant animal models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,5,6 Trimethyl 1 Benzofuran Derivatives

Influence of Methyl Substituents on Biological Activity

The presence and position of methyl groups on the benzofuran (B130515) scaffold can significantly impact biological activity. Even minor changes in the substitution pattern, such as the type and location of alkyl groups, can affect the molecule's volume, lipophilicity, and ultimately its interaction with biological targets. mdpi.com

One study highlighted that a 3-methylbenzofuran (B1293835) derivative (16b) with a p-methoxy group demonstrated potent antiproliferative activity against the A549 lung cancer cell line, with an IC₅₀ value comparable to the reference drug staurosporine. nih.gov Another series of benzo[b]furan derivatives showed that a compound (10h) with a methyl group at the C-3 position and a methoxy (B1213986) group at the C-6 position exhibited 2 to 4 times greater potency than its unsubstituted counterpart (10g). mdpi.com This underscores the positive influence that strategically placed methyl groups can have on cytotoxic activity.

The specific location of alkyl and other substituents on the benzofuran nucleus is a critical determinant of biological activity and selectivity. mdpi.comnih.gov

C-2 Position : Early SAR studies identified substitutions at the C-2 position, particularly with ester or heterocyclic rings, as crucial for the cytotoxic activity of benzofuran derivatives. mdpi.comnih.gov These modifications play a significant role in modulating the compound's selectivity towards cancer cells. nih.gov

C-3 Position : Attaching a halogen atom to a methyl group at the C-3 position has been shown to yield remarkable cytotoxic activity. mdpi.comnih.gov For instance, a derivative with a bromine atom on the C-3 methyl group was highly active against K562 and HL60 leukemia cells, with IC₅₀ values of 5 µM and 0.1 µM, respectively, while showing no toxicity to normal cells. nih.gov

C-5 and C-6 Positions : Substitutions on the benzene (B151609) ring, particularly at the C-5 and C-6 positions, have a profound effect on inhibitory potency. nih.gov The introduction of a hydroxyl group at C-6 can confer excellent antibacterial activity. nih.gov Conversely, blocking this hydroxyl group eliminates antibacterial action, indicating its necessity for the activity. nih.gov In anticancer studies, the presence of a 6-methoxy group led to maximum inhibitory activity, while a 4-methoxy group resulted in the least activity. nih.gov Similarly, a methoxy group at C-6 provided higher activity than one at C-7. mdpi.com These findings highlight the sensitivity of biological activity to substituent placement on the benzene portion of the scaffold.

| Compound/Derivative Class | Position of Substituent(s) | Observed Biological Effect | Source |

| Halogenated derivative | Bromine on C-3 methyl group | Remarkable cytotoxicity against leukemia cells (K562 IC₅₀: 5 µM; HL60 IC₅₀: 0.1 µM) | nih.gov |

| Hydroxylated derivatives | Hydroxyl group at C-6 | Excellent antibacterial activity (MIC₈₀ = 0.78-3.12 μg/mL) | nih.gov |

| Methoxy-substituted derivatives | Methoxy group at C-6 | Maximum inhibitory potency against cancer cell lines | nih.gov |

| Methoxy-substituted derivatives | Methoxy group at C-4 | Least inhibitory potency against cancer cell lines | nih.gov |

| 3-Methylbenzofuran derivative | Methyl at C-3, p-methoxy on phenyl | Potent antiproliferative activity (A549 IC₅₀ = 1.48 µM) | nih.gov |

Role of the Benzofuran Heterocycle in Bioactivity

The benzofuran ring system itself is considered an important pharmacophore, a privileged structural motif responsible for the wide range of biological activities observed in its derivatives. bohrium.commdpi.comorientjchem.org This fused heterocyclic system is found in numerous natural products and synthetic drugs, demonstrating its versatility and significance in medicinal chemistry. bohrium.comnih.gov The inherent properties of the fused benzene and furan (B31954) rings provide a rigid scaffold that can be strategically decorated with substituents to optimize interactions with various biological targets, such as enzymes and receptors. bohrium.commdpi.com The ability of the benzofuran nucleus to serve as a building block for pharmacologically active agents is a testament to its fundamental role in conferring bioactivity. nih.govorientjchem.org

Effects of Substitutions on the Furan Ring versus the Benzene Moiety on Activity

The differential effects of placing substituents on the furan ring versus the benzene moiety are a key aspect of benzofuran SAR.

Substitutions on the furan ring , particularly at the C-2 and C-3 positions, are critical for potency. As noted, C-2 substitutions with esters or other heterocycles are vital for cytotoxicity. mdpi.comnih.gov Modifications at the C-3 position, such as with a halogenated methyl group, can also drastically enhance activity. nih.gov

Molecular Hybridization Approaches for Enhanced Bioactivity

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively used with the benzofuran scaffold to create novel derivatives with enhanced or synergistic bioactivity. mdpi.com This approach aims to leverage the therapeutic advantages of different structural motifs to improve potency, selectivity, or overcome resistance. mdpi.comnih.gov

Recent studies have produced potent cytotoxic agents by creating hybrid structures incorporating benzofuran with other heterocyclic systems like:

Imidazopyridine mdpi.com

Triazole mdpi.com

Piperazine (B1678402) mdpi.com

For example, a series of hybrid compounds combining benzofuran, imidazole, and quinazolinone moieties were designed as potential aromatase inhibitors for breast cancer treatment. nih.gov Docking studies confirmed that these hybrids fit well within the aromatase binding site. nih.gov The successful application of this strategy demonstrates that fusing the benzofuran core with other biologically active moieties is a promising avenue for developing potent therapeutic agents. mdpi.comnih.gov

Computational Approaches to SAR/SPR (e.g., Molecular Docking, Binding Affinity Prediction)

Computational methods are indispensable tools in modern drug discovery for elucidating SAR and SPR, and they have been widely applied to benzofuran derivatives. researchgate.net Techniques like molecular docking, binding affinity prediction, and Quantitative Structure-Activity Relationship (QSAR) studies provide valuable insights into how these molecules interact with their biological targets at an atomic level. nih.govresearchgate.netphyschemres.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net Studies on benzofuran derivatives have used software like AutoDock and Molecular Operating Environment (MOE) to simulate these interactions. researchgate.netnih.gov Docking analyses have successfully:

Identified key amino acid residues essential for inhibition, such as Val851 in the PI3K enzyme. researchgate.net

Explained differences in receptor affinity and selectivity. For instance, the ability of certain benzofuranone derivatives to form hydrogen bonds with serine residues (S3.36 and S5.46) was identified as the key to their affinity for dopamine (B1211576) and serotonin (B10506) receptors. acs.orgnih.gov

Predicted the binding potential of novel hybrid compounds, showing that benzofuran-1,2,4-triazole hybrids had better binding affinities against the HCV NS5B enzyme than reference drugs. nih.gov